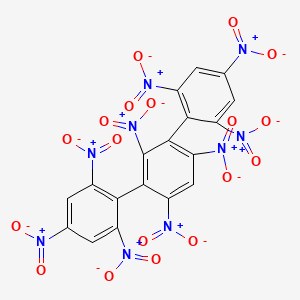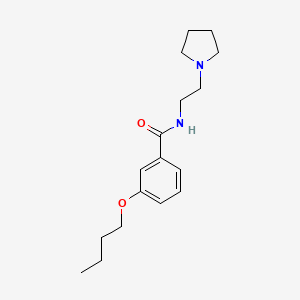
2-Phenylhexylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylhexylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, characterized by the presence of a phenyl group attached to a hexylamine chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexylamine hydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods provide efficient routes to obtain the desired amine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar catalysts and reagents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylhexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas over a nickel catalyst are frequently used.
Substitution: Reagents such as halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Phenylhexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neuromodulator.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Phenylhexylamine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, influencing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Vergleich Mit ähnlichen Verbindungen
2-Phenylhexylamine hydrochloride can be compared with other phenethylamine derivatives, such as:
Phenylethylamine: A natural monoamine alkaloid with similar stimulant properties.
Amphetamines: Synthetic derivatives with potent central nervous system stimulant effects.
Catecholamines: Endogenous compounds like dopamine and norepinephrine that play crucial roles in neurotransmission.
Eigenschaften
CAS-Nummer |
63765-92-4 |
|---|---|
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
2-phenylhexylazanium;chloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H |
InChI-Schlüssel |
ROMSRIRQMRUQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


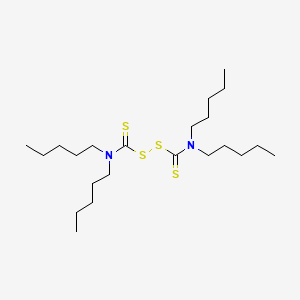
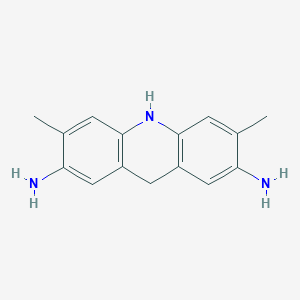
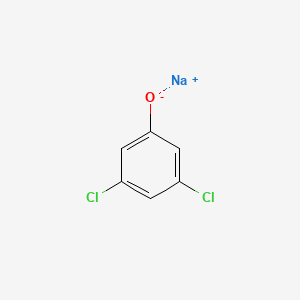
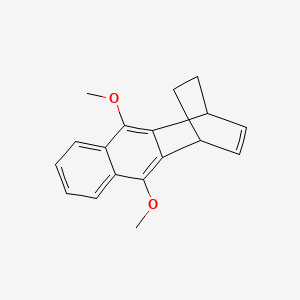
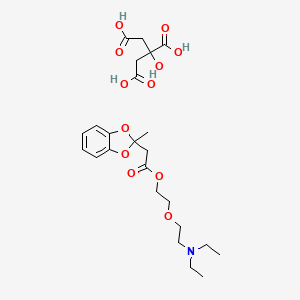
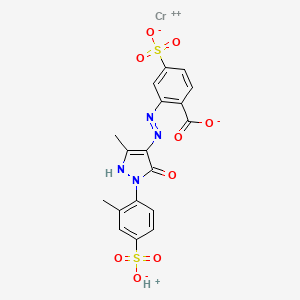
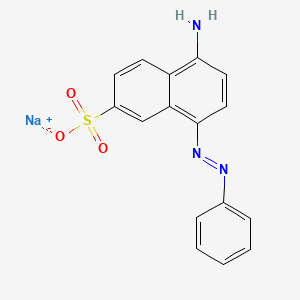
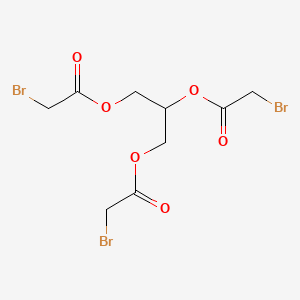
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
